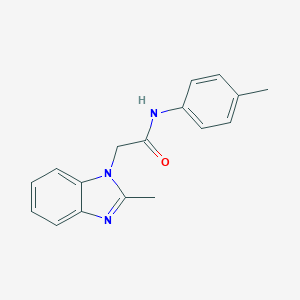
2-(2-methyl-1H-benzimidazol-1-yl)-N-(4-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-methyl-1H-benzimidazol-1-yl)-N-(4-methylphenyl)acetamide, also known as MMB or MMB-2201, is a synthetic cannabinoid that acts as a potent agonist of the CB1 receptor. It was first synthesized in 2014 and has since gained popularity in the research community due to its strong binding affinity and high potency.
Mécanisme D'action
The mechanism of action of 2-(2-methyl-1H-benzimidazol-1-yl)-N-(4-methylphenyl)acetamide-2201 involves binding to the CB1 receptor and activating it. This leads to the activation of downstream signaling pathways, including the inhibition of adenylate cyclase and the activation of mitogen-activated protein kinase (MAPK) and phospholipase C (PLC). The activation of these pathways leads to the modulation of neurotransmitter release, which can affect a wide range of physiological processes.
Biochemical and Physiological Effects:
2-(2-methyl-1H-benzimidazol-1-yl)-N-(4-methylphenyl)acetamide-2201 has been shown to have a wide range of biochemical and physiological effects. It has been shown to modulate the release of neurotransmitters, including dopamine, serotonin, and glutamate. This can affect a wide range of physiological processes, including pain perception, appetite, and mood. 2-(2-methyl-1H-benzimidazol-1-yl)-N-(4-methylphenyl)acetamide-2201 has also been shown to have anti-inflammatory effects, which may make it a valuable tool for studying the role of the endocannabinoid system in inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2-methyl-1H-benzimidazol-1-yl)-N-(4-methylphenyl)acetamide-2201 has several advantages for lab experiments. It has a high binding affinity and potency, which makes it a valuable tool for studying the CB1 receptor. It is also stable and can be stored for long periods of time. However, 2-(2-methyl-1H-benzimidazol-1-yl)-N-(4-methylphenyl)acetamide-2201 also has some limitations. It is a synthetic compound and may not accurately reflect the effects of natural cannabinoids. It may also have off-target effects, which can complicate the interpretation of results.
Orientations Futures
There are several future directions for research on 2-(2-methyl-1H-benzimidazol-1-yl)-N-(4-methylphenyl)acetamide-2201. One area of interest is the role of the endocannabinoid system in pain perception. 2-(2-methyl-1H-benzimidazol-1-yl)-N-(4-methylphenyl)acetamide-2201 has been shown to modulate pain perception, and further research could lead to the development of new treatments for chronic pain. Another area of interest is the role of the endocannabinoid system in inflammation. 2-(2-methyl-1H-benzimidazol-1-yl)-N-(4-methylphenyl)acetamide-2201 has been shown to have anti-inflammatory effects, and further research could lead to the development of new treatments for inflammatory diseases. Finally, there is a need for further research on the safety and toxicity of 2-(2-methyl-1H-benzimidazol-1-yl)-N-(4-methylphenyl)acetamide-2201, as well as its potential for abuse. This information is essential for the development of safe and effective treatments for a wide range of conditions.
Méthodes De Synthèse
The synthesis method of 2-(2-methyl-1H-benzimidazol-1-yl)-N-(4-methylphenyl)acetamide-2201 involves the reaction of 1-(4-methylphenyl)-1H-benzimidazole-2-amine with 2-bromo-N-(2-chloroethyl)acetamide. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide. The product is then purified through column chromatography to obtain the final compound.
Applications De Recherche Scientifique
2-(2-methyl-1H-benzimidazol-1-yl)-N-(4-methylphenyl)acetamide-2201 has been widely used in scientific research to study the effects of synthetic cannabinoids on the CB1 receptor. It has been shown to have a high binding affinity for the CB1 receptor and can activate it with high potency. This makes it a valuable tool for studying the physiological and biochemical effects of CB1 receptor activation.
Propriétés
Nom du produit |
2-(2-methyl-1H-benzimidazol-1-yl)-N-(4-methylphenyl)acetamide |
|---|---|
Formule moléculaire |
C17H17N3O |
Poids moléculaire |
279.34 g/mol |
Nom IUPAC |
2-(2-methylbenzimidazol-1-yl)-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C17H17N3O/c1-12-7-9-14(10-8-12)19-17(21)11-20-13(2)18-15-5-3-4-6-16(15)20/h3-10H,11H2,1-2H3,(H,19,21) |
Clé InChI |
DZCMJRAFSPVXEL-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C(=NC3=CC=CC=C32)C |
SMILES canonique |
CC1=CC=C(C=C1)NC(=O)CN2C(=NC3=CC=CC=C32)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(2R,3S,4R,5R)-5-[5-[(E)-3-[(2-bromoacetyl)amino]prop-2-enyl]-2,4-dioxopyrimidin-1-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate](/img/structure/B233307.png)


![N-[(4-cyanophenyl)sulfonyl]-beta-alanine](/img/structure/B233334.png)

![[(3S)-4-hexadecylsulfanyl-3-methoxybutyl]-[2-(trimethylazaniumyl)ethoxy]phosphinate](/img/structure/B233381.png)







